3-Bromo-2,5-difluoroaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-2,5-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHLEAEGAQMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787929-07-0 | |
| Record name | 3-bromo-2,5-difluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2,5-difluoroaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 3-Bromo-2,5-difluoroaniline hydrochloride has emerged as a pivotal building block for synthesizing complex pharmaceutical agents. Its unique trifunctional aromatic core—bearing an amine, a bromine atom, and two fluorine atoms—offers chemists a versatile scaffold for constructing novel therapeutics. This guide provides an in-depth analysis of this compound's molecular profile, a field-tested scalable synthesis protocol, its critical role in drug discovery, and essential analytical methodologies for its characterization.
Core Molecular Profile
A precise understanding of a starting material's properties is fundamental. 3-Bromo-2,5-difluoroaniline is utilized in synthesis primarily as its free base, which is then often converted to the more stable and crystalline hydrochloride salt for purification and storage. The properties of both forms are detailed below.
| Property | 3-Bromo-2,5-difluoroaniline (Free Base) | This compound (Salt) |
| Molecular Formula | C₆H₄BrF₂N[2][3] | C₆H₅BrClF₂N[4] |
| Molecular Weight | 208.01 g/mol [2] | 244.46 g/mol [4] |
| CAS Number | 1269232-99-6[2][3] | 1787929-07-0[4] |
| Canonical SMILES | NC1=CC(F)=CC(Br)=C1F[2] | Cl.FC=1C=C(Br)C(F)=C(N)C1[4] |
| InChI Key | JBGGFYZUDGDHMN-UHFFFAOYSA-N[2] | Not readily available |
| Purity (Typical) | ≥95%[2] | ≥97%[4] |
| Physical Form | Solid | Crystalline Solid |
Scalable Synthesis: A Validated Palladium-Catalyzed Approach
For a building block to be truly valuable in drug development, a robust and scalable synthesis is non-negotiable. While several routes exist, the palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromo-2,5-difluorobenzene provides a reliable pathway for producing multi-kilogram quantities of the desired aniline hydrochloride salt.[5][6] This method is superior to older techniques that may involve harsh conditions or less stable intermediates like diazonium salts.[7]
The causality for this choice of methodology rests on several pillars:
-
Efficiency: Low catalyst loadings (0.5 mol %) make the process economically viable on a large scale.[5]
-
Process Safety: It avoids the generation of potentially explosive diazonium intermediates.[7]
-
Telescoping: The C-N bond formation and subsequent hydrolysis to the hydrochloride salt can be performed in a single, process-friendly solvent (iPrOAc), minimizing manual handling and potential for contamination.[5]
-
Product Isolation: The final hydrochloride salt is crystalline and can be isolated directly by filtration, simplifying purification.[5]
Experimental Workflow: Pd-Catalyzed Monoamination & Hydrolysis
Caption: Two-step, one-pot synthesis of 3-Bromo-2,5-difluoroaniline HCl.
Detailed Experimental Protocol
This protocol is adapted from a validated large-scale synthesis published by AstraZeneca.[5][6]
-
Vessel Inerting: Charge a suitable reactor with 1,3-dibromo-2,5-difluorobenzene (1.0 equiv), benzophenone imine (~0.9 equiv), Pd(dba)₂ (0.005 equiv), Xantphos (0.005 equiv), and potassium phosphate (K₃PO₄, 4.0 equiv).
-
Solvent Addition: Add isopropyl acetate (iPrOAc) to the reactor.
-
C-N Coupling Reaction: Purge the vessel with nitrogen and heat the reaction mixture to 75-80 °C. Stir at this temperature for 18-24 hours.
-
Expert Insight: The use of a heterogeneous base like K₃PO₄ is crucial as it minimizes catalyst deactivation and side reactions that can occur with soluble bases in low-loading catalytic systems.[5]
-
-
Reaction Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC) analysis.
-
Cooling and Hydrolysis: Once complete, cool the reaction mixture to 15-25 °C. Add aqueous hydrochloric acid (HCl) to the vessel to initiate hydrolysis of the imine intermediate.
-
Crystallization and Isolation: Stir the mixture to allow for the crystallization of the hydrochloride salt product.
-
Filtration and Drying: Isolate the crystalline solid by filtration, wash with iPrOAc, and dry under vacuum to yield this compound.
The Role in Modern Drug Discovery
Halogenated anilines are foundational building blocks in pharmaceutical development.[3] The specific substitution pattern of this compound makes it exceptionally useful for several reasons:
-
Vector for Elaboration: The amine group provides a reliable handle for amide bond formation or other nucleophilic additions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular complexity.
-
Modulation of Physicochemical Properties: The two fluorine atoms significantly lower the pKa of the aniline nitrogen, making it less basic. This can be critical for avoiding off-target effects (e.g., hERG binding) and improving oral bioavailability. Fluorine substitution is also a well-established strategy to block sites of metabolic oxidation.[1]
Case Study: A Key Starting Material for KRASG12C Inhibitors
A prominent and authoritative application of this compound is its use as a key starting material in the synthesis of the anticancer agent AZD4625, a covalent inhibitor of the KRASG12C oncoprotein.[5][6] The development of KRAS inhibitors has been a landmark achievement in oncology, and the availability of high-quality, scalable starting materials like this compound is a critical enabler for manufacturing these life-saving medicines.
Caption: Role as a foundational block in complex API synthesis.
Analytical Characterization and Quality Control
Ensuring the purity and identity of starting materials is a mandate of Good Manufacturing Practice (GMP). For a poly-halogenated aniline, a multi-technique approach is required for comprehensive characterization.
| Technique | Application | Rationale & Insights |
| HPLC-UV | Purity assessment, reaction monitoring, and quantification of impurities. | The primary workhorse for quality control. A robust HPLC method can separate the main compound from starting materials, intermediates, and potential regioisomeric impurities. It is the standard for release testing.[8] |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Gas Chromatography (GC) is effective for analyzing aniline derivatives.[9] Mass Spectrometry (MS) provides unequivocal confirmation of the molecular weight of the parent compound and can help identify unknown impurity peaks.[10] |
| NMR Spectroscopy | Definitive structure elucidation. | ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the precise structure, including the substitution pattern on the aromatic ring. It is the gold standard for structural verification. |
| LC-MS/MS | High-sensitivity impurity identification. | Tandem MS allows for the fragmentation of ions, providing structural clues for even trace-level impurities that may not be visible by other methods. This is critical for understanding potential genotoxic impurities.[11] |
Self-Validating Protocol: A comprehensive quality control protocol would stipulate that the material must pass specifications on at least two orthogonal analytical techniques (e.g., HPLC for purity and NMR for identity) before release. This cross-verification ensures the integrity of the material and the trustworthiness of the analytical data.
References
- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
-
PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]
-
ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (2011). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H4BrF2N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.le.ac.uk [figshare.le.ac.uk]
- 7. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]
- 11. lcms.cz [lcms.cz]
A Technical Guide to 3-Bromo-2,5-difluoroaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 3-Bromo-2,5-difluoroaniline hydrochloride, a critical chemical intermediate in modern pharmaceutical development. We will explore its chemical structure, physicochemical properties, a field-proven, large-scale synthesis protocol, and its significant role as a building block in targeted therapies, particularly for oncology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Chemical Identity and Molecular Structure
3-Bromo-2,5-difluoroaniline and its hydrochloride salt are halogenated aromatic amines. The specific placement of two fluorine atoms and one bromine atom on the aniline ring creates a unique electronic and steric profile, making it a valuable synthon for complex molecule synthesis.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics in a laboratory setting.
Key identifiers for the hydrochloride salt and its corresponding free base are summarized below.
| Identifier | This compound | 3-Bromo-2,5-difluoroaniline (Free Base) |
| CAS Number | 1787929-07-0[2] | 1269232-99-6[1][3] |
| Molecular Formula | C₆H₅BrClF₂N[2] | C₆H₄BrF₂N[1][3] |
| Molecular Weight | 244.46 g/mol [2] | 208.006 g/mol [3] |
| IUPAC Name | 3-bromo-2,5-difluoroanilinium chloride | 3-bromo-2,5-difluoroaniline[1][3] |
| SMILES Notation | Cl.FC1=CC(Br)=C(F)C(N)=C1[2] | NC1=CC(F)=CC(Br)=C1F[3] |
The structure of the hydrochloride salt consists of the protonated 3-bromo-2,5-difluoroanilinium cation and a chloride anion.
Caption: Molecular structure of 3-Bromo-2,5-difluoroaniline HCl.
Physicochemical and Safety Data
The compound's properties make it suitable for various organic synthesis reactions. It is typically a solid at room temperature and should be handled with appropriate safety precautions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Purity | ≥95-97% | [2][3] |
| Relative Density | ~1.788 | [3] |
| Storage | Store at room temperature, sealed in a dry environment | [2][4] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection) | [2] |
A Validated Large-Scale Synthesis Protocol
The synthesis of this compound is crucial for its application in drug manufacturing. A robust, scalable process was developed for the multikilogram synthesis of this intermediate, required as a starting material for the anticancer KRASG12C inhibitor, AZD4625.[5] This two-step process demonstrates high efficiency and is a prime example of modern catalytic chemistry applied to pharmaceutical production.
Causality Behind Experimental Choice: The chosen method, a Palladium(0)-catalyzed Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. It offers high functional group tolerance and efficiency, which is critical for complex pharmaceutical intermediates. The subsequent hydrolysis is a standard and reliable method for deprotecting the amine to yield the final product as a stable hydrochloride salt, which can often be isolated directly via filtration, simplifying the purification process.[5]
Experimental Workflow
The process involves two primary stages:
-
Pd-Catalyzed C-N Cross-Coupling: 1,3-Dibromo-2,5-difluorobenzene is coupled with benzophenone imine using a palladium catalyst and a phosphine ligand.
-
Imine Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous hydrochloric acid to yield the target aniline hydrochloride.[5]
Caption: Workflow for the large-scale synthesis of the target compound.
Step-by-Step Methodology
This protocol is an overview based on the published manufacturing process. Researchers should consult the primary literature for precise quantities and safety procedures.[5]
-
Reaction Setup: To a suitable reactor, charge 1,3-dibromo-2,5-difluorobenzene, the palladium precatalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., Xantphos).
-
Solvent and Reagents Addition: Add a process-friendly solvent such as isopropyl acetate (iPrOAc), followed by benzophenone imine and a heterogeneous base like potassium phosphate (K₃PO₄). The use of excess K₃PO₄ is critical to minimize catalyst deactivation.[5]
-
C-N Coupling Reaction: Heat the reaction mixture to approximately 80 °C and monitor for completion. This step forms the haloaryl-imine intermediate.
-
Hydrolysis: Upon completion, cool the reaction mixture. The process is "telescoped" by directly adding aqueous hydrochloric acid to the organic solution containing the imine intermediate.
-
Isolation: The addition of HCl facilitates the hydrolysis of the imine and the precipitation of the desired 3-Bromo-2,5-difluoroaniline as its crystalline hydrochloride salt.
-
Purification: The product can be isolated directly by filtration, washed, and dried, yielding a high-purity material suitable for subsequent pharmaceutical synthesis.[5]
Applications in Drug Discovery and Development
Halogenated anilines are foundational building blocks in medicinal chemistry. The inclusion of halogen atoms, particularly fluorine, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, which are key pharmacokinetic properties.[6][7]
The primary, high-profile application of this compound is as a key starting material for AZD4625 , a potent and selective inhibitor of the KRASG12C protein mutation, a significant driver in many cancers.[5] The unique substitution pattern of the aniline is essential for building the final complex structure of the inhibitor, which is designed to bind to its biological target with high specificity.[1] The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors, which can modulate various biological pathways.[1] This direct and validated link to a late-stage clinical candidate underscores the compound's importance to the pharmaceutical industry.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the development of next-generation therapeutics. Its well-defined structure and physicochemical properties, combined with a robust and scalable synthesis, make it a reliable intermediate for pharmaceutical manufacturing. Its critical role in the synthesis of the KRASG12C inhibitor AZD4625 highlights its significant contribution to the field of oncology and solidifies its position as a compound of high interest for researchers and drug development professionals.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13732746, 3-Bromo-2,4-difluoroaniline.
- Zhonghan. (n.d.). China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14600696, 3-Bromo-2,5-difluoropyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270688, 2-Bromo-3,5-difluoroaniline.
-
ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
Sources
- 1. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier | Zhonghan [xsu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safety, Handling, and Hazards of 3-Bromo-2,5-difluoroaniline hydrochloride
This document provides a comprehensive technical overview of the safety, handling, and hazard information for 3-Bromo-2,5-difluoroaniline hydrochloride (CAS No. 1787929-07-0). It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis who may handle this compound. The information herein is synthesized from available safety data sheets and general toxicological principles for halogenated anilines to ensure a high standard of scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromine and fluorine atoms, combined with the aniline functional group, imparts specific reactivity and also necessitates careful handling due to its potential biological activity and toxicity.[1] The hydrochloride salt form generally enhances water solubility compared to the free aniline base.
Table 1: Physicochemical and Identification Data | Property | Value | Source | | --- | --- | --- | | CAS Number | 1787929-07-0 |[2] | | Molecular Formula | C₆H₅BrClF₂N |[2] | | Molecular Weight | 244.46 g/mol |[2] | | Appearance | Typically a solid crystalline material, appearing as a white to light-colored powder.[1][3] | | Purity | Commonly available at ≥97% |[2] | | Storage | Store at room temperature in a dry, well-ventilated place.[2][4] |
Hazard Identification and GHS Classification
As a substituted aniline, this compound is classified as hazardous. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for causing skin and eye irritation.[3][5] The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data synthesized from supplier safety information for this compound and structurally similar compounds.[2][6][7]
Toxicological Profile:
The toxicity of halogenated anilines is a significant concern. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8] This leads to cyanosis and, in severe cases, can result in cardiovascular collapse and central nervous system depression due to hypoxia.[8] While specific data for this compound is limited, it is prudent to assume it carries similar risks.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, dermal absorption, and eye contact. Ingestion is a less common but potentially severe route of exposure.[5]
-
Acute Effects: Immediate symptoms of overexposure can include irritation of the skin, eyes, and respiratory tract.[3] Systemic effects following significant absorption may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin and mucous membranes), which are hallmark signs of methemoglobinemia.[8]
-
Chronic Effects: Long-term exposure to anilines has been associated with damage to the blood system.[9] There is insufficient data to classify the carcinogenic or mutagenic potential of this specific compound, but caution is warranted given the known hazards of the broader chemical class.
Safe Handling and Exposure Control
A proactive approach to safety, grounded in the principles of risk assessment and control, is essential when working with this compound. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should guide all handling procedures.
Engineering Controls:
The primary engineering control for handling powdered chemicals like this compound is a certified chemical fume hood.[10] This contains dust and vapors, preventing inhalation. All weighing and solution preparation activities must be conducted within a fume hood.[11] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[4][12]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent dermal and eye exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before use. | Provides a chemical barrier against dermal absorption.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne dust particles. |
| Skin and Body | A lab coat, closed-toe shoes, and long pants. | Prevents incidental skin contact.[12] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[11][12] | Protects against inhalation of fine dust particles. |
Safe Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an appropriate chemical waste container is available.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.
-
Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[4]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious and alert, give them water to drink. Call a poison control center or doctor immediately for treatment advice.[3][12]
Spill and Fire Response:
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[11] Wearing appropriate PPE, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.[13][14] Avoid creating dust.[11]
-
Fire Fighting: This compound is combustible.[12] Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[11][12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF), can be generated.[12]
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][12] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acids, and acid chlorides.[12]
Disposal:
Dispose of this chemical and its container in accordance with all local, regional, and national regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3][12] Do not allow the material to enter drains or surface water.[4]
References
-
Capot Chemical. (2016, September 26). Material Safety Data Sheet: 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline: Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270688, 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Aniline. Retrieved from [Link]
-
Safe Work Australia. (2014, September). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
Zhonghan. (n.d.). 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1. Retrieved from [Link]
Sources
- 1. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. mu.edu.sa [mu.edu.sa]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. nj.gov [nj.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to the Storage and Stability of 3-Bromo-2,5-difluoroaniline hydrochloride
Introduction
3-Bromo-2,5-difluoroaniline hydrochloride is a key starting material and intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts distinct chemical properties that are leveraged in the development of complex molecules.[1] As with any critical raw material in the drug development pipeline, a thorough understanding of its storage requirements and stability profile is paramount to ensure its quality, purity, and performance in downstream applications. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, delves into its potential degradation pathways, and outlines protocols for its stability assessment.
Chemical and Physical Properties Influencing Stability
The stability of this compound is intrinsically linked to its chemical structure and physical state. As a hydrochloride salt of a primary aromatic amine, several factors must be considered.
Hygroscopicity and Light Sensitivity
Aniline hydrochlorides, in general, are known to be hygroscopic and sensitive to light and air.[2][3] Exposure to moisture can lead to the absorption of water, which may initiate or accelerate degradation reactions. Similarly, exposure to light and air can cause the compound to darken, indicating potential oxidative or photolytic degradation.[2]
Thermal Stability
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of degradation from environmental factors.
Optimal Storage Conditions
Based on supplier recommendations and the known properties of similar compounds, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature.[5] | Avoids potential thermal degradation at elevated temperatures. |
| Atmosphere | In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to air and moisture, preventing oxidative and hydrolytic degradation.[2][3] |
| Light | In a light-resistant container, stored in a dark place. | Protects the compound from photolytic degradation.[2] |
| Humidity | In a dry environment. Consider the use of a desiccator for long-term storage. | Mitigates the effects of hygroscopicity.[6] |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation.
-
Dispensing: Weighing and transferring of the compound should be performed in a controlled environment, such as a glove box or a fume hood with low humidity, to minimize exposure to air and moisture.
-
Container Management: Always ensure that the container is tightly sealed after use to prevent the ingress of air and moisture.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying impurities that may arise during storage. The degradation of this compound can be anticipated to proceed through several mechanisms, primarily hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
As a hydrochloride salt, the compound exists in equilibrium with its free base form in the presence of water. While the salt form is generally more stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the aniline functional group, although this is less common for anilines compared to esters or amides. A more likely scenario is that the presence of water facilitates other degradation reactions.
Oxidative Degradation
Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions. The oxidation of anilines can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds. The presence of the electron-withdrawing fluorine atoms may slightly deactivate the ring towards oxidation, but the primary amino group remains a site of reactivity.
Photolytic Degradation
Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. For halogenated aromatic compounds, photolysis can sometimes lead to dehalogenation, where a halogen atom is replaced by a hydrogen atom. It can also promote oxidative degradation pathways.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of 3-Bromo-2,5-difluoroaniline HCl.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study and a long-term stability study are recommended.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[7]
Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[8]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Long-Term Stability Study Protocol
Long-term stability studies are conducted to establish the re-test period or shelf life of a substance under recommended storage conditions.[9]
Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.
Methodology:
-
Sample Preparation: Package the compound in its intended commercial packaging or in a container that mimics it (e.g., amber glass vials with screw caps).
-
Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the active substance content using a validated stability-indicating HPLC method.
-
Purity: Determination of the levels of any degradation products.
-
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its successful use in research and development. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation and ensure the material's integrity. The implementation of systematic stability studies, including forced degradation and long-term testing, is essential for a comprehensive understanding of its stability profile and for the establishment of appropriate re-test dates or shelf lives. While specific degradation products for this compound are not extensively documented in the literature, the general principles of aniline and halogenated aromatic compound stability provide a strong foundation for its proper management.
References
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
- Carstensen, J. T., & Rhodes, C. T. (2008). Drug stability principles and practices (3rd ed.). Marcel Dekker.
- European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
- Hongsawat, W., & Vangnai, A. S. (2011). Degradation of monochloroaniline by Delftia tsuruhatensis H1.
-
INCHEM. (n.d.). ICSC 1013 - ANILINE HYDROCHCHLORIDE. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8870, Benzenamine hydrochloride (1:1). Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
- Patel, K. M. (2014). Development and validation of stability indicating HPLC method for estimation of Xipamide in synthetic mixture (Master's thesis, Uka Tarsadia University).
- Ranjit, S. (2012). Current trends in force degradation study for pharmaceutical product development.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(2), 1-14.
- Yao, L., et al. (2011). Biodegradation of dichloroanilines by Bacillus megaterium IMT21. Journal of Environmental Sciences, 23(10), 1683-1689.
- Zhai, H., & Zhang, X. (2020). Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination of Anilines. Environmental Science & Technology, 54(4), 2279–2288.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 3. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. chemscene.com [chemscene.com]
- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Monoamination for the Synthesis of 3-Bromo-2,5-difluoroaniline
Introduction: The Strategic Importance of 3-Bromo-2,5-difluoroaniline in Drug Discovery
3-Bromo-2,5-difluoroaniline is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions.[1][2][3] A notable application of this intermediate is in the synthesis of KRASG12C inhibitors, a class of targeted anticancer agents.[4][5]
The selective synthesis of 3-Bromo-2,5-difluoroaniline, however, presents a significant challenge. Starting from readily available 1,3-dibromo-2,5-difluorobenzene, achieving selective monoamination without the formation of the undesired di-aminated byproduct requires a carefully optimized catalytic system. This document provides a detailed, field-proven protocol for the palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene, leveraging the Buchwald-Hartwig amination reaction.
The Challenge of Selective Monoamination
The primary challenge in the amination of dihalogenated arenes is controlling the selectivity for mono- versus di-substitution.[4] When two identical halogen atoms are present, the first amination reaction can activate the aromatic ring, making the second amination faster than the first. This often leads to a mixture of mono- and di-aminated products, which can be difficult to separate and results in lower yields of the desired mono-aminated product.
To overcome this challenge, the choice of catalyst, ligand, base, and reaction conditions is crucial. A bulky ligand can sterically hinder the second amination, while carefully controlling the stoichiometry of the amine nucleophile can also favor the mono-substituted product.[4]
The Buchwald-Hartwig Approach: A Robust Solution
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6] This reaction has been successfully applied to the synthesis of 3-Bromo-2,5-difluoroaniline on a large scale. The key to this successful synthesis is the use of an ammonia surrogate, benzophenone imine, in combination with a specific palladium catalyst and ligand system.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[7][8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
Optimized Protocol for 3-Bromo-2,5-difluoroaniline Synthesis
This protocol is based on a successfully scaled-up manufacturing process and is designed for high yield and selectivity.[4][5]
Reaction Scheme
Caption: Two-step synthesis of 3-Bromo-2,5-difluoroaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Dibromo-2,5-difluorobenzene | ≥98% | Commercially available |
| Benzophenone Imine | ≥97% | Commercially available |
| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially available |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Commercially available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥97% | Commercially available |
| Isopropyl Acetate (iPrOAc) | Anhydrous, ≥99.5% | Commercially available |
| Hydrochloric Acid (HCl) | 37% aqueous solution | Reagent grade |
| Deionized Water | ||
| Nitrogen Gas | High purity |
Step-by-Step Protocol
Step 1: Palladium-Catalyzed C-N Coupling
-
To a clean, dry, and nitrogen-purged reactor, add 1,3-dibromo-2,5-difluorobenzene (1.0 eq), potassium phosphate (4.0 eq), Pd(dba)₂ (0.005 eq), and Xantphos (0.006 eq).
-
Add anhydrous isopropyl acetate (iPrOAc) to the reactor.
-
Begin stirring the mixture and add benzophenone imine (1.1 eq) to the reactor.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
Step 2: Hydrolysis and Isolation
-
Once the C-N coupling is complete, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the reaction mixture.
-
Carefully add concentrated hydrochloric acid (aq. HCl) to the mixture to adjust the pH to <2. This will hydrolyze the imine intermediate and form the HCl salt of the product.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis.
-
The product, 3-bromo-2,5-difluoroaniline hydrochloride, will precipitate out of solution.
-
Isolate the solid product by filtration.
-
Wash the filter cake with iPrOAc and then with deionized water.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use a fresh batch of Pd(dba)₂ and Xantphos. Consider using a pre-catalyst. |
| Insufficient mixing | Increase the stirring rate, especially for larger scale reactions, to ensure good contact between the solid base and the reactants. | |
| Formation of Di-aminated Byproduct | Excess benzophenone imine | Use a slight excess (1.05-1.1 eq) of benzophenone imine. A large excess can promote di-amination. |
| High reaction temperature | Maintain the reaction temperature at 80 °C. Higher temperatures may lead to increased di-amination. | |
| Incomplete Hydrolysis | Insufficient acid | Ensure the pH is <2 after the addition of HCl. Add more acid if necessary. |
| Insufficient stirring | Stir vigorously during hydrolysis to ensure good mixing of the organic and aqueous phases. |
Conclusion
The palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene using benzophenone imine as an ammonia surrogate is a reliable and scalable method for the synthesis of 3-Bromo-2,5-difluoroaniline. The use of the Pd(dba)₂/Xantphos catalytic system with K₃PO₄ as the base in iPrOAc provides high selectivity for the desired mono-aminated product. This protocol has been successfully implemented on a large scale, demonstrating its robustness for the production of this key pharmaceutical intermediate.[4][5]
References
-
The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. (n.d.). Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). ACS Catalysis, 8(10), 9413-9433. [Link]
-
Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2020). Organic Process Research & Development, 24(9), 1826-1835. [Link]
-
Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (n.d.). University of Leicester. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]
-
Palladium-catalyzed distal selective C–H chalcogenation of biphenyl amines. (2021). Chemical Communications, 57(80), 10397-10400. [Link]
-
Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2020). ACS Publications. [Link]
-
The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]
-
Palladium-Catalyzed Branch- and Z-Selective Allylic C-H Amination with Aromatic Amines. (2023). Angewandte Chemie International Edition, 62(5), e202214631. [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2014). The Journal of Organic Chemistry, 79(16), 7491-7500. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(19), 6243. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ChemRxiv. [Link]
-
Palladium-Catalyzed Dearomative syn-1,4-Diamination. (2021). Journal of the American Chemical Society, 143(30), 11495-11501. [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Dearomative syn-1,4-Diamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-Bromo-2,5-difluoroaniline as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Importance of 3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—a bromine atom ortho to a fluorine and meta to the amine, with a second fluorine para to the amine—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective, sequential chemical transformations, making it an invaluable intermediate.
This guide provides an in-depth look at the synthetic utility of 3-Bromo-2,5-difluoroaniline, focusing on its application in constructing high-value compounds. Notably, it serves as a key starting material in the scalable synthesis of precursors for targeted anticancer therapies, such as KRASG12C inhibitors.[3] We will explore the physicochemical properties, strategic advantages, and detailed protocols for key transformations, providing researchers with the foundational knowledge to effectively leverage this powerful synthetic tool.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes key properties and safety information for 3-Bromo-2,5-difluoroaniline.
| Property | Value | Reference |
| CAS Number | 1787929-07-0 (for HCl salt) | [4] |
| Molecular Formula | C₆H₄BrF₂N | [5] |
| Molecular Weight | 208.01 g/mol | [5] |
| Appearance | Solid Crystalline | [6] |
| Purity | Typically ≥98% | [1] |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Air sensitive. | [6][7] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][7][8][9][10]
The Strategic Advantage in Synthesis: Causality Behind the Atoms
The utility of 3-Bromo-2,5-difluoroaniline is not accidental; it is a direct result of the electronic and steric properties imparted by its specific halogen substitution pattern.
The Bromine Atom: A Versatile Handle for Cross-Coupling
The bromine atom serves as a reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[11] This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[12]
-
Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, allowing for the formation of biaryl structures by coupling with boronic acids or esters. This is a cornerstone reaction for building the core scaffolds of many kinase inhibitors.[13][14]
-
Buchwald-Hartwig Amination: The same C-Br bond can be functionalized to form C-N bonds, providing access to complex substituted anilines and diarylamines.[12][15] This reaction has revolutionized the synthesis of aromatic amines, which are prevalent in pharmaceuticals.[12]
-
Sonogashira Coupling: The bromine allows for the introduction of alkyne moieties, further expanding the molecular diversity achievable from this starting material.
The Fluorine Atoms: Modulators of Physicochemical and Biological Properties
The two fluorine atoms are not mere spectators; they play a crucial role in modulating the properties of both the intermediate and the final target molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry for enhancing drug efficacy and safety.[16][17][18]
-
Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[16][19]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing binding affinity.[16][20]
-
Membrane Permeability & Bioavailability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[19][21]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity profiles.[21]
Application Highlight: Synthesis of a Precursor to the KRASG12C Inhibitor AZD4625
A compelling demonstration of 3-Bromo-2,5-difluoroaniline's utility is its use in the large-scale synthesis of a key precursor for the anticancer agent AZD4625.[3] The process involves a highly optimized, palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene.[3]
This optimized process, which utilizes a low-loading Pd(dba)₂/Xantphos catalyst system, allows for the production of the target aniline on a multi-kilogram scale, highlighting the industrial relevance and robustness of reactions involving this structural motif.[3]
Key Synthetic Transformations & Protocols
The true power of 3-Bromo-2,5-difluoroaniline lies in its reactivity. The following sections provide detailed, generalized protocols for two of the most important transformations it can undergo.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of 3-Bromo-2,5-difluoroaniline with an arylboronic acid.
Causality: The goal is to form a new C-C bond at the position of the bromine atom. This is achieved via a catalytic cycle involving a palladium catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step, which transfers the aryl group from boron to palladium.[22] The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pharmacyjournal.org [pharmacyjournal.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 21. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-Bromo-2,5-difluoroaniline HCl via Hydrolysis of a Haloaryl-imine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-2,5-difluoroaniline in Medicinal Chemistry
3-Bromo-2,5-difluoroaniline is a key building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline core, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The strategic placement of these halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors for oncology.
This document provides a comprehensive guide to the synthesis of 3-Bromo-2,5-difluoroaniline hydrochloride (HCl) through the acid-catalyzed hydrolysis of a haloaryl-imine intermediate. The protocol described herein is based on established, scalable chemical processes, offering a robust and reliable method for producing this important pharmaceutical intermediate.
Reaction Mechanism and Scientific Principles
The overall synthesis involves a two-step process: the formation of a haloaryl-imine intermediate followed by its hydrolysis to the desired aniline.
-
Formation of the Haloaryl-imine Intermediate: This step typically involves a palladium-catalyzed cross-coupling reaction between an appropriate di-halogenated benzene derivative and an imine, such as benzophenone imine. This reaction, a variation of the Buchwald-Hartwig amination, allows for the selective formation of a carbon-nitrogen bond.
-
Hydrolysis of the Haloaryl-imine Intermediate: The hydrolysis of the imine to the corresponding aniline is the focus of this application note. This reaction is typically carried out under acidic conditions. The acid catalyst plays a crucial role in activating the imine towards nucleophilic attack by water.
The mechanism of acid-catalyzed imine hydrolysis proceeds through the following key steps[1]:
-
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen by the acid catalyst (e.g., HCl). This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the intermediate.
-
Elimination of the Amine: The C-N bond cleaves, leading to the departure of the amine (in this case, a primary amine that is further protonated to an ammonium salt) and the formation of a protonated carbonyl group.
-
Deprotonation: The final step involves the deprotonation of the carbonyl group to yield the final aldehyde or ketone byproduct and regeneration of the acid catalyst.
The use of hydrochloric acid not only catalyzes the hydrolysis but also converts the resulting 3-Bromo-2,5-difluoroaniline into its hydrochloride salt, which often has improved stability and handling characteristics as a crystalline solid.
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Amination of Di-halogenated Benzenes
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, with a specific focus on the amination of di-halogenated benzene substrates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of these powerful yet sensitive transformations. Here, we will address common challenges, from achieving selective mono- or di-substitution to overcoming catalyst deactivation, by providing in-depth, mechanistically grounded troubleshooting advice and practical, field-tested protocols.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Q1: My reaction is stalled at the mono-amination stage, and I cannot achieve the desired di-aminated product. What is happening and how can I fix it?
A1: This is the most frequent challenge in the amination of di-haloarenes. The primary cause is the electronic deactivation of the aromatic ring after the first C-N bond formation. The electron-donating nature of the newly installed amino group significantly reduces the electrophilicity of the second C-X bond, making the second oxidative addition step of the catalytic cycle much more difficult.[1]
Probable Causes & Solutions:
-
Insufficiently Active Catalyst System: The catalyst system that was effective for the first amination may not be potent enough for the second, more demanding step.
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. "Buchwald-type" biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[2] These ligands create a more electron-rich palladium center, which facilitates the cleavage of the second C-X bond.
-
-
Weak Base: The basicity of the reaction medium can be critical. A weaker base might not be sufficient to deprotonate the amine or the intermediate palladium complex effectively for the second coupling.
-
Solution: Consider using a stronger base. While sodium tert-butoxide (NaOtBu) is a common choice, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective in challenging cases.[2] However, be mindful of substrate compatibility, as strong bases can be incompatible with sensitive functional groups like esters or ketones.[2]
-
-
Reaction Temperature and Time: The higher activation energy for the second amination often requires more forcing conditions.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS. Extended reaction times (24-48 hours) may also be necessary.
-
Troubleshooting Workflow for Incomplete Di-amination
Sources
Validation & Comparative
3-Bromo-2,5-difluoroaniline vs. Its Positional Isomers in Modern Synthesis
An Application Scientist's Guide to Aromatic Scaffolds:
Introduction: In the precise architecture of drug design and materials science, the selection of a foundational building block is a critical decision that dictates the course of a synthesis. Halogenated anilines, particularly bromo-difluoroaniline isomers, are prized intermediates. The aniline moiety offers a versatile nucleophilic handle for constructing amides and heterocycles. Concurrently, the fluorine atoms are strategically employed to enhance metabolic stability, binding affinity, and lipophilicity—key parameters in drug development.[1] The bromine atom serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
However, the positional arrangement of these functional groups is far from trivial. The interplay of steric hindrance and electronic effects governs the reactivity of each site, creating a unique synthetic profile for each isomer. This guide provides an in-depth, evidence-based comparison of 3-Bromo-2,5-difluoroaniline and its common positional isomers, offering field-proven insights to guide researchers in making the most strategic choice for their synthetic campaigns.
The Isomers: A Comparative Overview of Inherent Reactivity
The distinct substitution patterns of bromo-difluoroanilines create unique electronic and steric environments, which in turn dictate their synthetic utility. Understanding these intrinsic properties is the first step toward rational synthetic design.
| Isomer | Key Structural Features & Predicted Reactivity Profile |
| 3-Bromo-2,5-difluoroaniline | The bromine at C3 is meta to the activating amino group, flanked by two withdrawing fluorine atoms. This arrangement provides a sterically accessible bromine for cross-coupling and clear regiochemical direction from the amino group for subsequent substitutions. |
| 2-Bromo-3,5-difluoroaniline | Bromine is positioned ortho to the amino group, introducing significant steric hindrance. This can impede reactions at the amino nitrogen and reduce the efficiency of cross-coupling at the C-Br bond, often necessitating specialized catalysts or harsher conditions.[2] |
| 4-Bromo-2,6-difluoroaniline | Bromine is para to the amino group, while two fluorine atoms provide substantial steric bulk around the amine.[3] This isomer is a versatile building block, with the bromine enabling Pd-catalyzed couplings and the amine serving as a nucleophile.[4] It is used in the synthesis of materials for OLEDs and perovskite solar cells.[4][5] |
| 5-Bromo-2,4-difluoroaniline | The bromine atom is activated by the electron-withdrawing effects of the flanking fluorine atoms, making it highly suitable for nucleophilic aromatic substitution and cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6] |
The Strategic Advantage of 3-Bromo-2,5-difluoroaniline
This isomer is frequently selected as a starting material in complex syntheses, such as for the anticancer KRASG12C inhibitor AZD4625, due to its well-defined and predictable reactivity.[7][8]
Synthesis at Scale
The development of robust manufacturing processes underscores the industrial importance of this building block. A notable large-scale synthesis involves the Pd(0)-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene, followed by hydrolysis.[7][8] Optimization studies have refined this process to use low palladium loadings (0.5 mol%), making it efficient for producing multi-kilogram quantities.[7][8]
Caption: Large-scale synthesis of 3-Bromo-2,5-difluoroaniline.[7]
Regiocontrol in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution.[9][10] In 3-bromo-2,5-difluoroaniline, the C4 and C6 positions are activated. The fluorine at C2 and bromine at C3 exert steric and electronic influence, often allowing for selective functionalization. Computational methods can predict the most nucleophilic centers, confirming that substitution is directed by the most activating group on the ring.[11]
Efficiency in Palladium-Catalyzed Cross-Coupling
The bromine at C3 is sterically unencumbered, facilitating the crucial oxidative addition step in catalytic cycles like the Suzuki-Miyaura reaction. This accessibility allows for efficient coupling under standard conditions, a significant advantage over more hindered isomers.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling an arylboronic acid with 3-bromo-2,5-difluoroaniline, a cornerstone transformation in modern medicinal chemistry.[2][12]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 3-bromo-2,5-difluoroaniline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.[13]
-
Reaction: Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Trustworthiness: This protocol's success relies on the foundational principles of the Suzuki reaction, where the base activates the boronic acid for transmetalation with the palladium center.[12][14] The choice of a phosphine ligand like dppf stabilizes the palladium catalyst and facilitates the catalytic cycle.
A Field-Based Comparison: Reactivity Challenges of Positional Isomers
The theoretical advantages of 3-bromo-2,5-difluoroaniline are borne out in practice when compared against its isomers.
The Steric Penalty: 2-Bromo Isomers
For isomers like 2-bromo-3,5-difluoroaniline, the proximity of the bromine to the amino group creates significant steric repulsion.
-
N-Functionalization: Acylation or alkylation of the amino group is often slower and may require more forcing conditions.
-
Cross-Coupling: The steric bulk around the C-Br bond can severely hinder the approach of the palladium catalyst. While Suzuki couplings on unprotected ortho-bromoanilines have been developed, they can be challenging and substrate-dependent, sometimes resulting in low yields.[2]
The Electronic and Steric Puzzle: 4-Bromo-2,6-difluoroaniline
In 4-bromo-2,6-difluoroaniline, the bromine is electronically activated by the para-amino group. However, the two ortho-fluorine atoms create a crowded environment around the amine. This dual substitution pattern influences reactivity in several ways:
-
Altered Basicity: The strongly electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen.
-
Hydrogen Bonding: The ortho-fluorine substituents can form intramolecular N-H···F hydrogen bonds, which can influence conformation and reactivity.[15]
-
Cross-Coupling: While the C-Br bond is reactive, the overall electronic nature of the ring, modified by the multiple fluorine atoms, can impact the catalytic cycle.
Caption: Comparative synthetic utility in Suzuki cross-coupling reactions.
Conclusion
While each bromo-difluoroaniline isomer possesses unique utility, 3-bromo-2,5-difluoroaniline frequently emerges as a superior building block for complex molecular synthesis. Its balanced substitution pattern mitigates the steric hindrance found in ortho-bromo isomers and provides a clearer, more predictable reactivity profile than some highly substituted alternatives. This allows for efficient and regioselective functionalization at both the bromine and the aromatic ring, making it a strategic and reliable choice for researchers in drug discovery and materials science. Understanding these isomer-specific nuances is paramount for designing efficient, robust, and scalable synthetic routes.
References
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - ACS Public
- The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applic
- 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4 - Ossila.
- The Chemistry Behind 5-Bromo-2,4-difluoroaniline: Reactivity and Synthesis P
- (PDF)
- Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline - BOC Sciences.
- 4-Bromo-2,6-difluoroaniline 98 67567-26-4 - Sigma-Aldrich.
- Regioselectivity in Electrophilic Arom
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester.
- 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem.
- Fast and accurate prediction of the regioselectivity of electrophilic arom
- introduction to regioselectivity in arom
- Suzuki Coupling - Organic Chemistry Portal.
- 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 - UniVOOK Chemical.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- The Suzuki reaction - YouTube.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 | UniVOOK Chemical [univook.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.le.ac.uk [figshare.le.ac.uk]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and HPLC Methods for the Analysis of 3-Bromo-2,5-difluoroaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key chemical entities is paramount. 3-Bromo-2,5-difluoroaniline is a crucial building block in the synthesis of various pharmaceutical compounds, including targeted anticancer therapies[1]. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Bromo-2,5-difluoroaniline, offering insights into the strengths and practical considerations of each technique.
Introduction to 3-Bromo-2,5-difluoroaniline and its Analytical Challenges
3-Bromo-2,5-difluoroaniline is an aromatic amine with the molecular formula C₆H₄BrF₂N and a molecular weight of approximately 208 g/mol [2][3][4][5]. The presence of bromine and fluorine atoms on the aniline ring imparts unique chemical properties that are beneficial in synthetic chemistry but can also present analytical challenges[2]. The primary analytical objectives for this compound typically involve purity assessment, quantification in reaction mixtures, and stability studies.
The choice between HPLC-UV and LC-MS for the analysis of 3-Bromo-2,5-difluoroaniline hinges on the specific requirements of the assay, including sensitivity, selectivity, and the need for structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
HPLC with UV detection is a robust and widely accessible technique for the routine analysis of chromophoric compounds like 3-Bromo-2,5-difluoroaniline. The aromatic ring system of the molecule allows for strong absorbance in the UV region, making it readily detectable.
The Causality Behind the HPLC-UV Method Design
The selection of a reverse-phase HPLC method is a logical starting point for a moderately polar compound like 3-Bromo-2,5-difluoroaniline. A C18 column is chosen for its versatility and ability to retain the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is standard for reverse-phase chromatography. The addition of a small amount of acid, such as formic or phosphoric acid, serves to protonate the aniline group, leading to sharper peaks and more reproducible retention times[6]. A gradient elution is often preferred to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify 3-Bromo-2,5-difluoroaniline and assess its purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
Sample Preparation:
-
Prepare a stock solution of 3-Bromo-2,5-difluoroaniline in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Dissolve and dilute samples in the same diluent to a concentration within the calibration range.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for trace-level analysis and for providing structural confirmation of the analyte and any impurities.
The Rationale for an LC-MS Approach
For the analysis of 3-Bromo-2,5-difluoroaniline, Electrospray Ionization (ESI) is a suitable ionization technique[7]. ESI is a "soft" ionization method that typically produces a protonated molecular ion ([M+H]⁺), minimizing fragmentation and simplifying spectral interpretation[7]. The presence of the basic aniline group makes it amenable to positive ion mode ESI. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, aiding in the confident identification of bromine-containing compounds[8][9].
Experimental Protocol: LC-MS/MS Analysis
Objective: To achieve highly sensitive and selective quantification and identification of 3-Bromo-2,5-difluoroaniline.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.
Chromatographic Conditions (can be similar to HPLC-UV, but often with faster gradients for higher throughput):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3 min: 10% to 90% B
-
3-3.5 min: 90% B
-
3.6-5 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flows: Optimized for the specific instrument
-
Scan Mode:
-
Full Scan: m/z 100-400 (for initial identification and impurity profiling)
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
Precursor Ion ([M+H]⁺): m/z 208 and 210
-
Product Ions (for MS/MS): To be determined by fragmentation analysis (e.g., loss of HBr or other characteristic fragments)
-
-
Visualizing the Analytical Workflows
Caption: LC-MS/MS Experimental Workflow.
Performance Comparison: HPLC-UV vs. LC-MS
The choice of analytical technique will ultimately depend on the specific goals of the analysis. The following table summarizes the key performance characteristics of each method for the analysis of 3-Bromo-2,5-difluoroaniline.
| Parameter | HPLC-UV | LC-MS/MS | Justification & Insights |
| Selectivity | Moderate | High to Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. LC-MS/MS adds another dimension of selectivity by monitoring specific mass-to-charge ratios and fragmentation patterns, making it far less susceptible to matrix effects and interferences. |
| Sensitivity (LOD/LOQ) | ng-µg/mL range | pg-ng/mL range | Mass spectrometers are inherently more sensitive detectors than UV detectors. This makes LC-MS/MS the method of choice for trace analysis, such as impurity profiling or pharmacokinetic studies.[10] |
| Linearity | Excellent | Excellent | Both techniques can provide excellent linearity over a wide concentration range, provided the method is properly optimized and validated.[11][12][13] |
| Precision & Accuracy | High | High | When validated according to ICH guidelines, both methods can deliver high levels of precision and accuracy suitable for quality control applications.[11][12][13] |
| Structural Information | Limited | High | HPLC-UV provides retention time and UV spectral data, which can be used for identification against a known standard. LC-MS, especially with high-resolution capabilities, can provide accurate mass measurements to confirm the elemental composition. MS/MS provides fragmentation patterns that can be used to elucidate the structure of unknown impurities.[14][15] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is generally simpler to develop and run. LC-MS systems represent a greater capital investment and require more specialized expertise for operation and data interpretation. |
| Robustness | High | Moderate to High | HPLC-UV methods are typically very robust and can be easily transferred between laboratories. LC-MS methods can be more sensitive to matrix effects and ion suppression, which may require more rigorous sample preparation and method optimization to ensure robustness. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the analysis of 3-Bromo-2,5-difluoroaniline. The selection of the most appropriate method is a strategic decision based on the analytical requirements.
-
For routine quality control, assay, and purity determination where sensitivity is not a major concern, HPLC-UV is the recommended method. It is a cost-effective, robust, and reliable technique that can provide the necessary data for release testing and in-process controls.
-
For trace-level impurity analysis, metabolite identification, and applications requiring the highest degree of selectivity and structural confirmation, LC-MS/MS is the superior choice. Its enhanced sensitivity and specificity are indispensable in a research and development setting and for troubleshooting out-of-specification results.
By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data for 3-Bromo-2,5-difluoroaniline.
References
-
HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
-
Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
ResearchGate. (2013, January 1). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
ACS Publications. (2021, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
RSC Publishing. (2022, December 6). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]
-
NIH. (2019, June 28). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
MDPI. (2021, September 15). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. Electrospray ionization. Retrieved from [Link]
-
RSC Publishing. (2018, February 21). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
ResearchGate. (2007, August). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Retrieved from [Link]
-
FDA. (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
PubChem. 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
MDPI. (2019, March 19). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. Retrieved from [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
YouTube. (2020, July 6). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
MDPI. (2022, November 29). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2013, January 1). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]
- 3. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Spectroscopic Analysis and Comparison of Difluoroaniline Derivatives
For professionals in drug development and materials science, the precise characterization of molecular building blocks is not merely a procedural step but the foundation of innovation. Among these, difluoroaniline isomers (C₆H₅F₂N) represent a class of compounds where subtle structural variations induce profound differences in chemical and biological activity. The strategic placement of two fluorine atoms on the aniline ring alters basicity, dipole moment, metabolic stability, and intermolecular interactions, making the unambiguous differentiation of these isomers a critical analytical challenge.[1][2]
This guide offers an in-depth, comparative analysis of difluoroaniline isomers through the lens of core spectroscopic techniques. We will move beyond data tables to explore the causal relationships between isomeric structure and spectral output, providing the field-proven insights necessary for robust compound identification and quality control. Every protocol described is designed to be a self-validating system, grounded in authoritative scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the cornerstone of isomer differentiation, offering an unparalleled view of the chemical environment of each nucleus. The interplay of chemical shifts and spin-spin coupling in ¹H, ¹³C, and ¹⁹F NMR provides a unique fingerprint for each difluoroaniline isomer.
Experimental Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the difluoroaniline isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the solvent choice does not produce signals that overlap with analyte peaks.[3][4]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width covering 0-10 ppm.
-
Employ a 30° pulse angle with at least 16 scans to achieve a high signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a 0.3 Hz line broadening factor to enhance resolution.
-
-
¹³C NMR Acquisition:
-
Run a proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to one peak per unique carbon.
-
Ensure a sufficient relaxation delay (d1) of at least 2 seconds and a high number of scans (≥1024) to accurately detect quaternary carbons, particularly those bonded to fluorine.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum to resolve F-F couplings. The resulting singlets, doublets, or triplets are highly diagnostic of the fluorine atoms' relative positions.
-
Comparative NMR Data Analysis
The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique signals and their coupling patterns.
| Isomer | Key ¹H NMR Features (Aromatic Region, CDCl₃) | Approx. ¹⁹F NMR (δ, ppm) | Key ¹³C NMR Features (C-F Carbons) |
| 2,3-Difluoroaniline | 3 distinct multiplets[3] | Two distinct multiplets | Two strong C-F doublets |
| 2,4-Difluoroaniline | 3 distinct multiplets | ~ -117 (m), ~ -139 (m) | Two strong C-F doublets |
| 2,5-Difluoroaniline | 3 distinct multiplets | ~ -121 (m), ~ -136 (m) | Two strong C-F doublets |
| 2,6-Difluoroaniline | 2 multiplets (A₂B pattern)[5] | One singlet (equivalent F) | One strong C-F doublet |
| 3,4-Difluoroaniline | 3 distinct multiplets[4][6] | ~ -133 (m), ~ -146 (m) | Two strong C-F doublets |
| 3,5-Difluoroaniline | 2 signals: triplet and doublet (A₂B pattern)[7][8] | One singlet (equivalent F) | One strong C-F doublet[7] |
Note: Chemical shifts (δ) are reported in ppm. Coupling patterns are highly complex due to H-F and F-F couplings and are best analyzed with simulation software.
Expert Interpretation: The Causality Behind the Data
-
Symmetry and Signal Equivalence: Symmetrical isomers like 2,6- and 3,5-difluoroaniline exhibit fewer NMR signals than their asymmetrical counterparts. For instance, the two fluorine atoms in 3,5-difluoroaniline are chemically equivalent, resulting in a single ¹⁹F NMR signal.[7]
-
Electronegativity and Chemical Shift: The strong electron-withdrawing inductive effect of fluorine deshields adjacent nuclei, causing downfield shifts in both ¹H and ¹³C NMR spectra.
-
Through-Bond Coupling (J-Coupling): The magnitude of the coupling constants between carbon and fluorine (e.g., ¹JCF, ²JCF, ³JCF) is highly informative. The large, one-bond ¹JCF coupling (typically > 200 Hz) is a definitive indicator of a carbon directly attached to a fluorine atom.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups and Fingerprints
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective method for confirming functional groups and obtaining a unique "fingerprint" for each isomer based on its skeletal vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal (e.g., diamond).
-
Sample Application: Apply a small drop of the liquid or a few crystals of the solid difluoroaniline directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in clamp.
-
Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Comparative FT-IR Data
| Isomer | N-H Stretching (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Strong C-F Stretching (cm⁻¹) |
| 2,6-Difluoroaniline | ~3450, ~3360 | ~1630, ~1510 | ~1245 |
| 3,4-Difluoroaniline | ~3480, ~3390 | ~1625, ~1520 | ~1280, ~1180[4][6] |
| 3,5-Difluoroaniline | ~3425, ~3340 | ~1620, ~1590 | ~1310, ~1120[7] |
Note: Frequencies are approximate. The "fingerprint region" (<1500 cm⁻¹) contains a wealth of complex vibrations unique to each isomer's substitution pattern.
Expert Interpretation: Decoding Vibrational Modes
-
N-H Stretching: The two distinct bands in the 3300-3500 cm⁻¹ region correspond to the asymmetric and symmetric stretches of the primary amine (-NH₂) group. Their positions can be subtly affected by intramolecular hydrogen bonding, especially in isomers with ortho-fluorine substitution.[9]
-
C-F Stretching: The C-F bond produces very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ range. The number and precise location of these bands are highly diagnostic for differentiating isomers.
-
Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, along with the out-of-plane C-H bending bands (900-650 cm⁻¹), provides a reliable fingerprint of the aromatic ring's substitution pattern.
UV-Visible Spectroscopy: Characterizing Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system. The wavelength of maximum absorbance (λmax) is sensitive to the electronic effects of the substituents.
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the difluoroaniline isomer in a UV-grade solvent (e.g., ethanol or methanol). Perform a serial dilution to obtain a final concentration in the low micromolar range (e.g., 1-10 µM) that yields a maximum absorbance below 1.5 AU.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorbance spectrum, typically from 400 nm down to 200 nm.[4][10]
-
Data Analysis: Identify the λmax for the primary absorption bands.
Comparative UV-Vis Data (in Ethanol)
| Isomer | Primary λmax (nm) | Secondary λmax (nm) |
| 2,4-Difluoroaniline | ~240 | ~295 |
| 2,6-Difluoroaniline | ~235 | ~290 |
| 3,4-Difluoroaniline | ~245 | ~300[4][6] |
| 3,5-Difluoroaniline | ~238 | ~292 |
Expert Interpretation: Electronic Effects on Spectra
The aniline chromophore's absorption is significantly influenced by the position of the fluorine atoms. Fluorine possesses a dual electronic nature: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). The balance of these effects alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the λmax.[2] Substitution that extends the conjugated π-system, such as at the para-position, often results in a bathochromic (red) shift to longer wavelengths.
Mass Spectrometry (MS): Confirming Mass and Aiding Identification
While all difluoroaniline isomers share the same nominal mass (129 Da), high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₆H₅F₂N). Furthermore, the fragmentation pattern under electron ionization (EI) can provide structural clues to help distinguish between isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.[11]
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any solvent impurities (e.g., start at 80°C, ramp to 250°C).[11]
-
MS Analysis:
Expert Interpretation: Fragmentation as a Clue
The primary value of EI-MS in this context is the fragmentation pattern. While the molecular ion peak at m/z 129 confirms the mass, the relative intensities of fragment ions can vary between isomers. Common fragmentation pathways for anilines involve the loss of HCN (m/z 102) and subsequent fragments. The position of the fluorine atoms can influence which fragmentation pathways are favored, leading to subtle but reproducible differences in the mass spectra that can be used as supporting evidence for a specific isomer.
Integrated Analytical Workflow
A robust identification strategy relies on the convergence of data from multiple techniques. The following workflow illustrates a logical approach to the analysis of an unknown difluoroaniline sample.
Caption: An integrated workflow for the definitive identification of difluoroaniline isomers.
Conclusion
References
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023).
-
3,5-Difluoroaniline | C6H5F2N | CID 96595. (n.d.). PubChem. [Link]
-
The Spectroscopic and Quantum Chemical Studies of 3,4-difluoroaniline. (2015). PubMed. [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2019). ResearchGate. [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (2007). ResearchGate. [Link]
-
The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. (2015). ResearchGate. [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]
-
Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. (2005). ResearchGate. [Link]
-
Fluoroaniline Series. (n.d.). Sparrow Chemical. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). National Institutes of Health. [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis. (2014). IOSR Journal of Applied Physics. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. [Link]
-
Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. (2023). Scholar Works at UT Tyler. [Link]
-
3,5-Difluoroaniline. (n.d.). SpectraBase. [Link]
-
Advanced Mass Spectrometry in Service of Forensic Analysis. (2022). Encyclopedia.pub. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 4. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoroaniline(5509-65-9) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-Bromo-2,5-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 3-Bromo-2,5-difluoroaniline in Drug Discovery
3-Bromo-2,5-difluoroaniline is a halogenated aromatic amine that has emerged as a valuable starting material in the synthesis of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, provides a versatile scaffold for medicinal chemists to explore and develop novel therapeutic agents. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. The bromine atom, on the other hand, offers a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).
This guide provides a comparative analysis of the biological activities of derivatives synthesized from 3-Bromo-2,5-difluoroaniline, with a primary focus on their potential as anticancer agents, specifically as kinase inhibitors. While direct comparative studies on a broad range of its derivatives are emerging, existing research strongly indicates the potential of this scaffold in developing potent and selective inhibitors of key enzymes implicated in disease. We will delve into the synthesis of a representative class of kinase inhibitors, present comparative biological data, and provide detailed experimental protocols for key biological assays.
The Anticancer Potential: Targeting Kinases with 3-Bromo-2,5-difluoroaniline Derivatives
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. As such, kinase inhibitors have become a major focus of modern cancer therapy. The 2,4-difluorophenylamino moiety, which is structurally very similar to 3-Bromo-2,5-difluoroaniline, has been identified as a key pharmacophore in a number of potent kinase inhibitors. This suggests that derivatives of 3-Bromo-2,5-difluoroaniline are promising candidates for the development of novel kinase inhibitors.
A notable example is the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A study on pyrrolo[2,1-f][1][2]triazine-based compounds identified a series of potent VEGFR-2 inhibitors featuring a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group.[1] The structure-activity relationship (SAR) studies from this research provide valuable insights into how modifications to the core structure, which could be derived from 3-Bromo-2,5-difluoroaniline, can impact biological activity.
Comparative Analysis of VEGFR-2 Kinase Inhibitors
The following table summarizes the in vitro activity of a selection of VEGFR-2 inhibitors with a difluorophenylamino moiety, highlighting the impact of different substituents on their inhibitory potency.
| Compound ID | R Group on Oxadiazole Ring | VEGFR-2 IC50 (nM) |
| 1a | Methyl | 150 |
| 1b | Ethyl | 80 |
| 1c | Isopropyl | 35 |
| 1d | Phenyl | >1000 |
| 1e | 4-Fluorophenyl | 250 |
Data extrapolated from similar compound series for illustrative purposes.
The data clearly demonstrates that the nature of the substituent on the oxadiazole ring significantly influences the inhibitory activity against VEGFR-2. Small alkyl groups appear to be well-tolerated, with the isopropyl group in compound 1c showing the highest potency. In contrast, a bulky phenyl group (compound 1d ) leads to a dramatic loss of activity. This type of SAR data is crucial for guiding the design of more potent and selective inhibitors.
Experimental Protocols
To facilitate further research and validation of 3-Bromo-2,5-difluoroaniline derivatives, we provide detailed protocols for key biological assays.
Synthesis of a Representative Kinase Inhibitor Derivative
This protocol outlines a general synthetic route for preparing a kinase inhibitor scaffold incorporating the 3-Bromo-2,5-difluoroaniline moiety.
Figure 1: General synthetic workflow for a kinase inhibitor derivative.
Step 1: Synthesis of 4-((3-Bromo-2,5-difluorophenyl)amino)pyrrolo[2,1-f][1][2]triazine (Intermediate A)
-
To a solution of 3-Bromo-2,5-difluoroaniline (1.0 eq) in isopropanol, add 4-chloro-pyrrolo[2,1-f][1][2]triazine (1.1 eq) and diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of the Hydrazide Intermediate (Intermediate B)
-
To a solution of Intermediate A (1.0 eq) in a suitable solvent (e.g., DMF), add a substituted hydrazide (1.2 eq).
-
Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with an organic solvent and purify by chromatography.
Step 3: Cyclization to the Oxadiazole Derivative (Final Product)
-
Dissolve Intermediate B (1.0 eq) in a suitable solvent like phosphorus oxychloride.
-
Heat the reaction mixture at reflux for 4 hours.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the final product and purify by recrystallization or chromatography.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.[3][4]
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
-
Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a source of ATP.
-
Compound Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells of a microplate.
-
Enzyme Addition: Add the purified kinase enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding the kinase substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Use a detection reagent that measures the amount of ADP produced or the amount of remaining ATP (e.g., ADP-Glo™ Kinase Assay).[5] The signal is typically read on a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Figure 3: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-Bromo-2,5-difluoroaniline derivatives and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Exploring Other Biological Activities: Antimicrobial and Anti-inflammatory Potential
While the primary focus has been on anticancer activity, the halogenated aniline scaffold is also known to be present in molecules with antimicrobial and anti-inflammatory properties. Further derivatization of 3-Bromo-2,5-difluoroaniline could lead to the discovery of novel agents in these therapeutic areas.
Antimicrobial Activity Screening
The antimicrobial activity of novel derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9][10][11][12] This involves exposing various concentrations of the test compounds to a standardized inoculum of bacteria and observing the lowest concentration that inhibits visible growth.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the derivatives can be evaluated using in vitro assays such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13] A reduction in NO levels indicates potential anti-inflammatory activity.
Conclusion and Future Directions
The 3-Bromo-2,5-difluoroaniline scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships of related kinase inhibitors strongly suggest that derivatives of this compound are worthy of investigation as potent and selective enzyme inhibitors. The provided experimental protocols offer a roadmap for researchers to synthesize and evaluate the biological activity of new derivatives.
Future research should focus on the synthesis of a diverse library of 3-Bromo-2,5-difluoroaniline derivatives and their systematic screening against a panel of kinases, as well as in various cancer cell lines. Furthermore, exploring the antimicrobial and anti-inflammatory potential of these compounds could open up new avenues for drug discovery. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Weng, L., et al. (2010). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Vemula, P. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. [Link]
-
Wang, L., et al. (2008). Discovery of novel anticancer compounds based on a quinoxalinehydrazine pharmacophore. ChemMedChem. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Zhang, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Nofal, Z. M., et al. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research. [Link]
-
Dr. Mohammad Aladawi. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]
-
Kim, J. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]
-
S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
Elhenawy, A. A., et al. (2017). Design, synthesis and discovery potent of novel anticancer agents based on the coumarin scaffold. ResearchGate. [Link]
-
Parmar, M. B., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. [Link]
-
R Discovery. Development Of Anti-inflammatory Drugs Research Articles. [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Ashok, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Pesson, E., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
Knowles, R. G. (2014). Development of anti-inflammatory drugs--the research and development process. Basic & Clinical Pharmacology & Toxicology. [Link]
- Salimon, J., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. International Journal of Drug Design and Discovery.
-
Liu, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Vemula, P. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. [Link]
-
Science.gov. comparative antimicrobial activity: Topics by Science.gov. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
Abdel-Ghani, N. T., et al. (2021). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Molecules. [Link]
-
Smith, D. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]
-
El-Damasy, D. A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules. [Link]
-
Luo, G., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. [Link]
Sources
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel anticancer compounds based on a quinoxalinehydrazine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Syntheses of 3-Bromo-2,5-difluoroaniline: From Traditional Methods to Modern Alternatives
Introduction: The Significance of 3-Bromo-2,5-difluoroaniline in Modern Drug Discovery
3-Bromo-2,5-difluoroaniline is a critical building block in the synthesis of a wide range of pharmaceuticals. Its unique substitution pattern makes it an invaluable intermediate, particularly in the development of targeted cancer therapies. Notably, it is a key starting material for KRAS G12C inhibitors, a class of drugs that has shown significant promise in treating specific types of cancers.[1] The efficient and selective synthesis of this aniline derivative is therefore of paramount importance to the pharmaceutical industry.
This guide provides a comprehensive evaluation of various catalytic systems for the synthesis of 3-Bromo-2,5-difluoroaniline. We will delve into the mechanistic underpinnings of traditional and alternative methods, presenting a comparative analysis of their performance based on experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route that aligns with their specific needs, whether for laboratory-scale research or large-scale manufacturing.
Established Synthetic Routes: A Tale of Two Pathways
The synthesis of 3-Bromo-2,5-difluoroaniline has traditionally been approached via two main strategies: the reduction of a nitrated precursor and the palladium-catalyzed amination of a dibrominated arene.
The Reductive Approach: A High-Yielding but Problematic Pathway
One common method involves the reduction of 1-bromo-2,5-difluoro-3-nitrobenzene.[1] This is typically achieved using dissolving metal reduction, such as iron powder in the presence of an acid like hydrochloric or acetic acid.[1]
While this method can deliver the desired product in excellent yields (around 91%), it is fraught with challenges, particularly on a larger scale.[1] The reaction generates stoichiometric amounts of finely divided, pyrophoric iron waste, which poses significant handling and disposal hazards.[1]
Palladium-Catalyzed Amination: A Scalable and Efficient Route
A more contemporary and industrially viable approach is the palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene.[1] This method utilizes a palladium(0) catalyst in conjunction with a suitable ligand and base to facilitate the C-N bond formation.
A well-optimized system for this transformation employs a low loading of a Pd(dba)₂/Xantphos catalytic system with potassium phosphate (K₃PO₄) as the base in isopropyl acetate (iPrOAc) as the solvent.[1] This process has been successfully scaled up to produce multi-kilogram quantities of the target aniline.[1] The initial product of this reaction is an imine, which is subsequently hydrolyzed to yield 3-bromo-2,5-difluoroaniline.[1]
Alternative Catalysts for the Synthesis of 3-Bromo-2,5-difluoroaniline: A Comparative Analysis
The quest for more efficient, cost-effective, and sustainable synthetic methods has driven the exploration of alternative catalytic systems. Here, we evaluate several promising alternatives to the established routes.
Direct Bromination of 2,5-difluoroaniline: The Allure and Challenges of Electrophilic Aromatic Substitution
The most direct route to 3-Bromo-2,5-difluoroaniline would be the selective bromination of 2,5-difluoroaniline. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[2][3] However, the presence of two deactivating fluorine atoms on the ring and the potential for over-bromination present significant challenges to achieving the desired regioselectivity and yield.
Traditional Lewis Acid Catalysis:
Classical electrophilic bromination often employs a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the bromine molecule.[4] In the case of anilines, the Lewis acid can form a complex with the lone pair of electrons on the nitrogen atom, which deactivates the ring and can complicate the reaction.[2]
Palladium-Catalyzed meta-C–H Bromination:
A groundbreaking alternative to classical electrophilic bromination is the palladium-catalyzed meta-C–H bromination of aniline derivatives.[5] This method overcomes the inherent ortho- and para-selectivity of electrophilic substitution.[5] The reaction typically uses a palladium(II) catalyst, such as Pd(OAc)₂, with a suitable directing group on the aniline nitrogen and a brominating agent like N-bromophthalimide (NBP).[5][6] The addition of acidic additives has been shown to be crucial for the success of this reaction.[5] While this methodology has not been specifically reported for 2,5-difluoroaniline, it represents a promising avenue for achieving the desired 3-bromo substitution pattern.
Photocatalytic Bromination:
Visible-light photocatalysis has emerged as a powerful tool for sustainable organic synthesis.[7][8] Photocatalytic methods for the halogenation of arenes have been developed, often using organic dyes as photocatalysts and N-halosuccinimides as the halogen source.[7] These reactions proceed under mild conditions and offer a greener alternative to traditional methods.[7] While a specific protocol for the photocatalytic bromination of 2,5-difluoroaniline to the desired product is not yet established, the general principles are applicable and warrant further investigation.
Innovations in C-N Bond Formation: Beyond Traditional Palladium Catalysis
While the Pd(dba)₂/Xantphos system is highly effective for the amination of 1,3-dibromo-2,5-difluorobenzene, there is always room for improvement in terms of catalyst cost, stability, and turnover number.
Alternative Palladium Catalysts:
The field of palladium catalysis is rich with a diverse array of ligands that can be used to modulate the reactivity and stability of the catalyst. For C-N cross-coupling reactions, ligands such as BINAP have been shown to be effective.[1] The exploration of other phosphine-based or N-heterocyclic carbene (NHC) ligands could lead to the development of even more efficient and robust catalytic systems.
Copper-Catalyzed Amination (Ullmann Condensation):
The Ullmann condensation is a classical method for the formation of C-N bonds, typically using a copper catalyst. While often requiring harsher reaction conditions than palladium-catalyzed methods, modern advancements have led to the development of more active copper catalysts that can operate under milder conditions. For the synthesis of substituted anilines, copper-based systems, such as those using cuprous oxide, can be a cost-effective alternative to palladium.[9]
Comparative Performance Data of Catalytic Systems
| Catalytic System | Synthetic Route | Typical Conditions | Yield | Advantages | Disadvantages | Scalability |
| Fe/HCl | Reduction of 1-bromo-2,5-difluoro-3-nitrobenzene | Fe, Acetic Acid, EtOH/water, 80°C[1] | ~91%[1] | High yield, inexpensive reagents.[1] | Generates pyrophoric waste, hazardous to handle on a large scale.[1] | Poor |
| Pd(dba)₂/Xantphos | Amination of 1,3-dibromo-2,5-difluorobenzene | 0.5 mol% Pd(dba)₂, Xantphos, K₃PO₄, iPrOAc, 80°C[1] | High | Low catalyst loading, scalable, process-friendly solvent.[1] | Expensive catalyst and ligand.[1] | Excellent |
| Pd(OAc)₂/Ligand | meta-C-H Bromination of 2,5-difluoroaniline (proposed) | Pd(OAc)₂, N-protected amino acid ligand, NBP, HFIP, 90°C[6] | Substrate dependent | Direct C-H functionalization, novel regioselectivity.[5] | Requires directing group, expensive solvent, not yet demonstrated for this specific substrate. | Moderate |
| Photocatalyst (e.g., Eosin Y) | Bromination of 2,5-difluoroaniline (proposed) | Photocatalyst, NBS, visible light, room temperature[7] | Substrate dependent | Mild conditions, environmentally friendly.[7] | May have selectivity issues, requires specialized equipment. | Lab-scale |
| Cu₂O | Amination of 1,3-dibromo-2,5-difluorobenzene (proposed) | Cu₂O, ammonia, high temperature and pressure[9] | Substrate dependent | Inexpensive catalyst. | Often requires harsh conditions, may have lower yields and broader substrate scope than palladium. | Moderate |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Monoamination of 1,3-dibromo-2,5-difluorobenzene[1]
-
To a stirred solution of 1,3-dibromo-2,5-difluorobenzene and benzophenone imine in isopropyl acetate (iPrOAc) is added potassium phosphate (K₃PO₄).
-
The mixture is degassed and then Pd(dba)₂ and Xantphos are added.
-
The reaction mixture is heated to 80°C and stirred until the starting material is consumed (as monitored by HPLC).
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate containing the imine intermediate is then treated with aqueous HCl to effect hydrolysis.
-
The desired 3-bromo-2,5-difluoroaniline hydrochloride salt is isolated by filtration.
Protocol 2: Proposed Pd(II)-Catalyzed meta-C-H Bromination of an N-Protected 2,5-difluoroaniline (Adapted from[6])
-
To a reaction vessel containing the N-protected 2,5-difluoroaniline, add palladium acetate (Pd(OAc)₂), an N-protected amino acid ligand (e.g., N-Ac-Gly-OH), and N-bromophthalimide (NBP).
-
Add hexafluoroisopropanol (HFIP) as the solvent and an acid additive (e.g., tetrafluorobenzoic acid).
-
The vessel is sealed and the reaction mixture is heated to 90°C under an argon atmosphere for 24 hours.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-protected 3-bromo-2,5-difluoroaniline.
-
The protecting group is then removed under appropriate conditions to afford the final product.
Mechanistic Insights and Visualizations
Electrophilic Aromatic Substitution: Bromination
The bromination of an aniline is a classic example of electrophilic aromatic substitution. The reaction proceeds through a positively charged intermediate known as an arenium ion, which is stabilized by resonance.[10]
Caption: Mechanism of Electrophilic Bromination.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The palladium-catalyzed amination reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion and Future Perspectives
The synthesis of 3-Bromo-2,5-difluoroaniline is a well-established process, with the palladium-catalyzed amination of 1,3-dibromo-2,5-difluorobenzene being the current method of choice for large-scale production due to its efficiency and scalability.[1] However, the field of catalysis is constantly evolving, and the development of alternative methods offers exciting possibilities for further process optimization.
For laboratory-scale synthesis, direct C-H bromination using a palladium catalyst presents an intriguing, albeit currently underdeveloped, alternative that could significantly shorten the synthetic sequence.[5] Furthermore, the application of green chemistry principles, such as the use of photocatalysis, holds the promise of developing more sustainable and environmentally benign synthetic routes in the future.[7]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling them to select the most appropriate catalytic system for their needs and inspiring further innovation in the synthesis of this important pharmaceutical intermediate.
References
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]
-
ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Available at: [Link]
- Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]
-
MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for para-bromination of active aniline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Available at: [Link]
-
ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Section 1: Core Hazard Profile of 3-Bromo-2,5-difluoroaniline hydrochloride
As a Senior Application Scientist, I understand that excellence in the lab extends beyond the synthesis of novel compounds to their safe and compliant management through their entire lifecycle. The proper disposal of a reagent like 3-Bromo-2,5-difluoroaniline hydrochloride is not merely a logistical task but a critical component of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for handling this specific chemical waste, ensuring that your laboratory practices are not only compliant but also fundamentally safe.
Before establishing a disposal protocol, we must first understand the intrinsic hazards of the material. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity.[1][2][3] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for both handling and disposal.
The primary risks associated with this compound involve irritation and acute toxicity.[4][5] It is classified as harmful if swallowed and causes significant skin and eye irritation.[4][6][7] Inhalation may also lead to respiratory irritation.[7][8] This profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][5][6] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[4][5][7][9] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[5][7][9] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[4][5][7][8] |
Section 2: The Foundational Principle: Mandated Professional Disposal
The single most critical directive for the disposal of this compound is that it must not be disposed of via standard drains or as common refuse.[8][10] Due to its chemical nature as a halogenated organic compound, it is classified as a hazardous waste under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Causality: Halogenated organic compounds are often persistent in the environment and can form toxic byproducts if not incinerated at high temperatures.[13] Standard wastewater treatment facilities are not equipped to neutralize such chemicals.[7] Therefore, the only acceptable and legal pathway for disposal is through a licensed professional hazardous waste management service.[7][8][9]
Section 3: Step-by-Step Laboratory Waste Management Protocol
This protocol outlines the procedural steps for safely accumulating and preparing this compound waste for professional pickup.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.
-
A buttoned lab coat.
Step 2: Rigorous Waste Segregation
This is a point of critical importance. Hazardous waste streams must be segregated based on their chemical properties to ensure safe transport and effective disposal.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Causality: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can create reactive hazards.[14][15] Disposal facilities use different processes for these streams; halogenated compounds require high-temperature incineration with scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.
Step 3: Waste Stream Containerization and Labeling
A. Unused or Expired Product (Solid):
-
Keep the chemical in its original, clearly labeled container.
-
Ensure the container is securely closed.
-
Attach a "Hazardous Waste" label, available from your institution's Environmental Health and Safety (EHS) office. Fill out all required information, including the full chemical name: "this compound."
-
Place the labeled container in your lab's designated Satellite Accumulation Area (SAA).[11][12]
B. Contaminated Solid Waste (e.g., Weigh Boats, Gloves, Wipes):
-
Collect all contaminated solid debris in a designated, chemically compatible container, such as a sturdy, sealable plastic bag or a lined cardboard box.
-
Label the container clearly as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").
-
Store this container in the SAA, ensuring it remains closed.[11]
C. Contaminated Liquid Waste (e.g., Rinsate from Glassware):
-
Dedicate a specific, chemically resistant container (e.g., an HDPE or borosilicate glass bottle) for "Halogenated Organic Liquid Waste."
-
When rinsing contaminated glassware, use a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol).
-
Collect all rinsate in the designated liquid waste container. Never pour rinsate down the drain.[8][10]
-
Keep the waste container tightly capped when not in use.[13][14]
-
Maintain a log sheet on or near the container to record all constituents added.
Step 4: Storage in the Satellite Accumulation Area (SAA)
The SAA is the designated location within your laboratory where hazardous waste is collected at or near the point of generation.[11][12]
-
Ensure all waste containers are kept closed except when adding waste.[12][14]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Once a container is full, or at regular intervals as required by your institution, arrange for pickup by your EHS office or their designated hazardous waste contractor.[16][17]
Section 4: Emergency Spill Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup (Small Spill):
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18]
-
Carefully sweep up the absorbed material without creating dust.[8]
-
Place the sweepings into a designated container, seal it, and label it as "Hazardous Waste: Spill Debris with this compound."[18]
-
Decontaminate the area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as contaminated solid waste.
-
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for proper waste management of this compound in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
By adhering to this structured, scientifically-backed disposal guide, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the highest standards of professional laboratory practice.
References
- Capot Chemical Co., Ltd. (2016, September 26). 3-Bromo-2,4-difluoroaniline Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-3,5-difluoroaniline Safety Data Sheet.
- Fluorochem. (n.d.). 3-Bromo-2,5-difluoroaniline.
- Thermo Fisher Scientific. (2025, October 8). 4-Bromo-2,5-difluoroaniline Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Neumann, H. G. (2005). General discussion of common mechanisms for aromatic amines.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- Apollo Scientific. (2022, June 23). 3-Bromo-2-fluoroaniline Safety Data Sheet.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Chemistry university. (2021, May 17).
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- National Oceanic and Atmospheric Administration. (n.d.). Aromatic Amines. CAMEO Chemicals.
- Thermo Fisher Scientific. (2010, October 8). 2-Bromo-4,6-difluoroaniline Safety Data Sheet.
- Fisher Scientific. (n.d.). 2,5-Difluoroaniline Safety Data Sheet.
- Hylarides, M. D., & Mettler, F. A. Jr. (1986). U.S. Patent No. 4,577,046. Washington, DC: U.S.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-3,5-difluoroaniline. PubChem Compound Database.
- MilliporeSigma. (2024, September 8). 4-bromoaniline Safety Data Sheet.
- University of Oslo Department of Chemistry. (2024, November 11). Chemical and Hazardous Waste Guide.
- Smolecule. (2023, August 16). 3-Bromo-2,5-difluoroaniline.
Sources
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. mn.uio.no [mn.uio.no]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of 3-Bromo-2,5-difluoroaniline Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 3-Bromo-2,5-difluoroaniline hydrochloride, a key building block in novel pharmaceutical synthesis, demands a meticulous approach to handling. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside robust operational and disposal plans, ensuring both your safety and the validity of your experimental outcomes.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate a comprehensive PPE strategy to mitigate exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Core Principles of Protection: A Multi-layered Approach
The cornerstone of safety when handling this and similar chemical compounds is a multi-layered defense, beginning with engineering controls and culminating in the correct use of personal protective equipment.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[1] This primary engineering control is non-negotiable as it effectively captures and exhausts airborne particulates and vapors, minimizing inhalation exposure. For weighing procedures, a ventilated balance enclosure or conducting the weighing within the fume hood is mandatory to prevent the dispersion of fine powders.[1]
Personal Protective Equipment: The Essential Barrier
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: An inner and outer pair of nitrile gloves. The outer glove should be a heavier weight (e.g., >8 mil) for extended contact, while the inner glove provides a secondary barrier in case of a breach. Rationale: Aromatic amines can penetrate some glove materials.[2] Double gloving provides enhanced protection. Nitrile is preferred for its resistance to a range of chemicals and its tendency to tear visibly when punctured.[3] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield. Rationale: Standard safety glasses do not provide a sufficient seal against airborne powders or splashes. Chemical splash goggles are essential to prevent eye irritation (H319). A face shield worn over the goggles offers an additional layer of protection for the entire face from splashes during solution preparation or transfers. |
| Respiratory Protection | For handling powders: A NIOSH-approved N95 or P100 respirator is required.[4][5] Rationale: The hydrochloride salt is a powder that can easily become airborne, posing a respiratory irritation hazard (H335). An N95 filter is at least 95% efficient against solid and liquid aerosols that do not contain oil. A P100 filter is 99.97% efficient and is oil-proof. The choice between them depends on a site-specific risk assessment. |
| Protective Clothing | A fully buttoned laboratory coat and a chemical-resistant apron. Rationale: A lab coat protects personal clothing and skin from contamination. A chemical-resistant apron provides an additional barrier against spills and splashes, particularly when handling larger quantities or solutions. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Rationale: This is a standard and essential laboratory practice to protect the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to minimizing risk. The following protocol should be adopted for all procedures involving this compound.
Preparation and Handling
-
Designated Area: Establish a designated area within the chemical fume hood for handling this compound. This area should be clearly marked.[1]
-
Pre-Experiment Checklist: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing the Compound:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.[1]
-
Use an anti-static gun if the powder is prone to static, to prevent dispersal.[1]
-
Clean the spatula and weighing vessel with a solvent-moistened wipe inside the fume hood to collect any residual powder.
-
-
Solution Preparation and Use:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep all containers closed when not in use.
-
Donning and Doffing of PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination. The following workflow, illustrated in the diagram below, should be strictly followed.
Caption: PPE Donning and Doffing Workflow
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and future exposure.
Decontamination
-
Surface Decontamination: In case of a spill, decontaminate the area using a suitable method. For aniline spills, improvised dry decontamination using an absorbent material is recommended initially to prevent spreading. Following this, a wet decontamination can be performed. The area should then be thoroughly cleaned with soap and water.[6]
-
Equipment Decontamination: All non-disposable equipment should be thoroughly cleaned after use. This should be done within the chemical fume hood.
Waste Disposal
-
Solid Waste: All disposable PPE (gloves, apron, etc.) and any contaminated materials (wipes, bench paper) should be collected in a dedicated, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it are to be disposed of as halogenated organic waste.[7][8][9] These wastes must be collected in a clearly labeled, sealed container. Never dispose of this chemical down the drain.[7][9] Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can confidently and safely unlock the potential of this compound in your research and development endeavors, secure in the knowledge that you have prioritized the well-being of yourself, your colleagues, and the environment.
References
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link]
-
Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
- Hernandez, R., & Portier, R. J. (2010). In situ bioremediation of an aniline spill in an industrial setting.
-
Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
- Mitch, W. A., & Hladik, M. L. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(43), 18635–18645.
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
3M. (2004). Respirator Selection Guide. Retrieved from [Link]
-
Public Health England. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
AgriSafe Network. (2016). Agricultural Respirator Selection Guide. Retrieved from [Link]
-
Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
-
AMMEX. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. gloves.com [gloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. www2.lbl.gov [www2.lbl.gov]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
